![molecular formula C15H24N2O2 B6084485 N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide](/img/structure/B6084485.png)
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide
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Overview
Description
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMPP belongs to the class of compounds known as positive allosteric modulators (PAMs), which have the ability to enhance the activity of certain receptors in the brain.
Mechanism of Action
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide acts as a PAM for the nAChR, which means that it binds to a specific site on the receptor and enhances its activity. This results in an increase in the release of neurotransmitters such as acetylcholine, which are essential for cognitive function and memory.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide is its ability to selectively enhance the activity of the nAChR without affecting other receptors in the brain. This makes it a valuable tool for studying the role of the nAChR in various neurological disorders. However, one limitation of N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide is its short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several potential future directions for research on N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide. One area of interest is the development of more potent and selective PAMs for the nAChR, which could have even greater therapeutic potential. Another area of interest is the use of N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide as a tool for studying the role of the nAChR in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Conclusion:
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide is a synthetic compound that has shown promise as a therapeutic agent for various neurological disorders. Its ability to selectively enhance the activity of the nAChR makes it a valuable tool for studying the role of this receptor in cognitive function and memory. Further research is needed to fully understand the potential of N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide and other PAMs for the treatment of neurological disorders.
Synthesis Methods
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide is synthesized through a multistep process that involves the reaction of 3-methylphenol with 2-chloro-N,N-dimethylpropylamine to form the intermediate compound, which is then reacted with propanoyl chloride to produce N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance the activity of the nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function and memory.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-12-7-5-8-14(11-12)19-13(2)15(18)16-9-6-10-17(3)4/h5,7-8,11,13H,6,9-10H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAJKIRXCVNLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide |
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